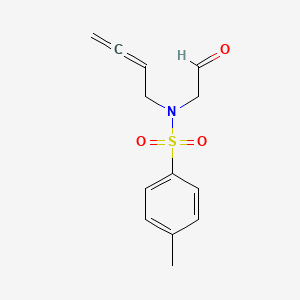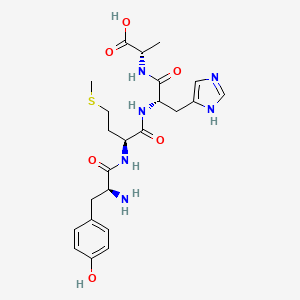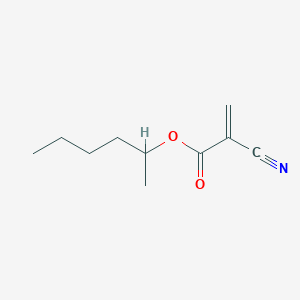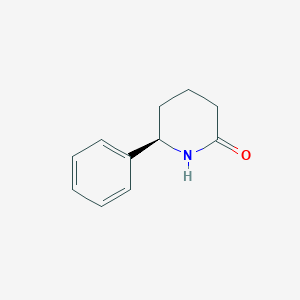![molecular formula C20H30OSi B14251827 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one CAS No. 214116-32-2](/img/structure/B14251827.png)
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclopent-2-en-1-one core with a phenyl group and a tri(propan-2-yl)silyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one typically involves the reaction of cyclopent-2-en-1-one with phenyl and tri(propan-2-yl)silyl reagents under specific conditions. One common method includes the use of a base to deprotonate the cyclopent-2-en-1-one, followed by the addition of phenyl and tri(propan-2-yl)silyl groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-2-[tri(methyl)silyl]cyclopent-2-en-1-one
- 4-Phenyl-2-[tri(ethyl)silyl]cyclopent-2-en-1-one
- 4-Phenyl-2-[tri(butyl)silyl]cyclopent-2-en-1-one
Uniqueness
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds with varying alkyl groups attached to the silicon atom .
Propiedades
Número CAS |
214116-32-2 |
|---|---|
Fórmula molecular |
C20H30OSi |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
4-phenyl-2-tri(propan-2-yl)silylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H30OSi/c1-14(2)22(15(3)4,16(5)6)20-13-18(12-19(20)21)17-10-8-7-9-11-17/h7-11,13-16,18H,12H2,1-6H3 |
Clave InChI |
VIGQHHQZFXOBNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=CC(CC1=O)C2=CC=CC=C2)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)



![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
